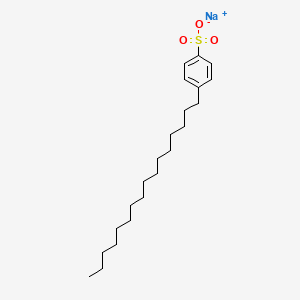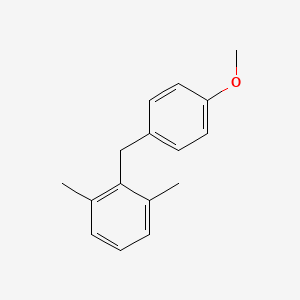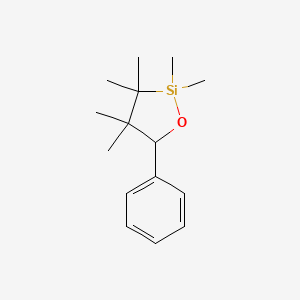
2,2,3,3,4,4-Hexamethyl-5-phenyl-1,2-oxasilolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4-Hexamethyl-5-phenyl-1,2-oxasilolane is a unique organosilicon compound characterized by its hexamethyl and phenyl groups attached to an oxasilolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-Hexamethyl-5-phenyl-1,2-oxasilolane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of nickel-catalyzed cyclization reactions, where a silicon-oxygen bond functions as a detachable linker . The reaction conditions often include the use of hydride, alkyl, aryl, and vinyl nucleophiles to create the desired oxasilolane structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic processes on a larger scale, ensuring the efficient formation of the oxasilolane ring while maintaining high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,4,4-Hexamethyl-5-phenyl-1,2-oxasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the silicon-oxygen bond, leading to different structural outcomes.
Substitution: Substitution reactions can occur at the phenyl or methyl groups, introducing new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydride, alkyl, aryl, and vinyl nucleophiles . The conditions often involve the use of metal catalysts such as nickel or palladium to facilitate the reactions.
Major Products
The major products formed from these reactions include 3-hydroxysilanes and 4-arylalkanols
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4-Hexamethyl-5-phenyl-1,2-oxasilolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with specific functional groups.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in biochemical research.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity
Wirkmechanismus
The mechanism of action of 2,2,3,3,4,4-Hexamethyl-5-phenyl-1,2-oxasilolane involves its interaction with molecular targets through its silicon-oxygen bond. This bond can be selectively cleaved or modified, allowing the compound to participate in various chemical reactions. The pathways involved often include metal-catalyzed processes that facilitate the formation or breaking of bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylbenzene: An aromatic compound with a similar hexamethyl structure but lacks the oxasilolane ring.
2,2,3,3,5,5-Hexamethyl-1,1-biphenyl-4,4-diol: Another compound with hexamethyl groups but different functional groups and reactivity.
Uniqueness
2,2,3,3,4,4-Hexamethyl-5-phenyl-1,2-oxasilolane is unique due to its oxasilolane ring, which imparts specific reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation.
Eigenschaften
CAS-Nummer |
88780-38-5 |
|---|---|
Molekularformel |
C15H24OSi |
Molekulargewicht |
248.43 g/mol |
IUPAC-Name |
2,2,3,3,4,4-hexamethyl-5-phenyloxasilolane |
InChI |
InChI=1S/C15H24OSi/c1-14(2)13(12-10-8-7-9-11-12)16-17(5,6)15(14,3)4/h7-11,13H,1-6H3 |
InChI-Schlüssel |
CMAIVJPNNRWAHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O[Si](C1(C)C)(C)C)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B14134371.png)
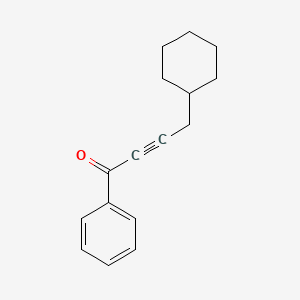



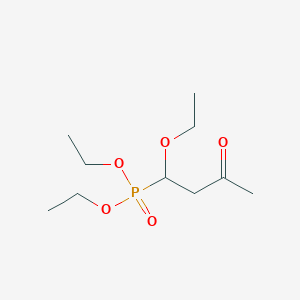
![{[5-(Benzenesulfonyl)-5-methoxy-3-methylidenepentyl]sulfanyl}benzene](/img/structure/B14134419.png)
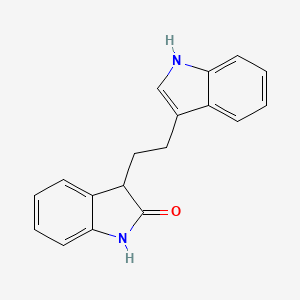
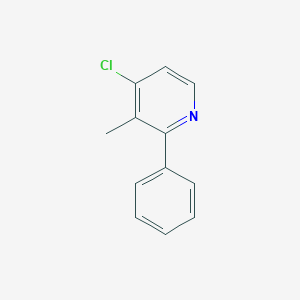
![1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14134439.png)

![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)
